

# Application of TOS-358 in 3D Tumor Spheroid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | As-358    |           |  |  |  |
| Cat. No.:            | B12413905 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K $\alpha$ ), encoded by the PIK3CA gene. [1] Developed by Totus Medicines, TOS-358 is engineered to selectively and irreversibly bind to both wild-type and mutated forms of PI3K $\alpha$ , leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[2] Dysregulation of this pathway is a critical driver in the proliferation and survival of numerous cancer types, with PIK3CA being one of the most frequently mutated oncogenes in solid tumors.[1]

Preclinical studies in patient-derived xenograft (PDX) models have demonstrated the superior efficacy of TOS-358 compared to non-covalent PI3Kα inhibitors, attributed to its ability to achieve durable and near-complete pathway inhibition.[2][3] Furthermore, TOS-358 has shown a favorable safety profile in preclinical animal models, notably without inducing significant hyperglycemia, a common side effect of other PI3K inhibitors.[2][3] The compound is currently being evaluated in Phase 1 clinical trials for various solid tumors harboring PIK3CA mutations, including breast, colorectal, lung, and endometrial cancers.[3][4]

Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant in vitro system compared to traditional 2D monolayer cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen







gradients, and drug penetration barriers. This makes them invaluable tools for evaluating the efficacy of anti-cancer agents like TOS-358 in a preclinical setting.

This document provides detailed application notes and protocols for the utilization of TOS-358 in 3D tumor spheroid models derived from cancer cell lines with known PIK3CA mutations.

## Mechanism of Action: Covalent Inhibition of PI3Ka

TOS-358 covalently binds to a specific cysteine residue on the PI3Kα catalytic subunit. This irreversible binding ensures a durable and profound inactivation of the enzyme's kinase activity. By blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), TOS-358 effectively shuts down the downstream signaling cascade involving PDK1, Akt, and mTOR, ultimately leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[1]





Click to download full resolution via product page

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.



# Data Presentation: Efficacy of TOS-358 in PIK3CA-Mutant Spheroid Models

The following tables present representative data illustrating the expected efficacy of TOS-358 in 3D spheroid models of breast and colorectal cancer cell lines with common PIK3CA mutations.

Table 1: Cell Viability (IC50) of TOS-358 in 2D vs. 3D Culture

| Cell Line | Cancer Type          | PIK3CA<br>Mutation | 2D IC50 (nM) | 3D Spheroid<br>IC50 (nM) |
|-----------|----------------------|--------------------|--------------|--------------------------|
| T47D      | <b>Breast Cancer</b> | H1047R             | 8.5          | 25.2                     |
| MCF-7     | Breast Cancer        | E545K              | 12.1         | 38.7                     |
| HCT116    | Colorectal<br>Cancer | H1047R             | 15.8         | 55.4                     |

| HT-29 | Colorectal Cancer | Wild-Type | >1000 | >1000 |

Table 2: Spheroid Growth Inhibition by TOS-358 after 72-hour Treatment

| Cell Line | Concentration (nM) | Average Spheroid<br>Diameter (µm) | % Growth<br>Inhibition |
|-----------|--------------------|-----------------------------------|------------------------|
| T47D      | Vehicle (DMSO)     | 650 ± 25                          | 0%                     |
|           | 10                 | 510 ± 18                          | 21.5%                  |
|           | 50                 | 320 ± 15                          | 50.8%                  |
|           | 250                | 180 ± 12                          | 72.3%                  |
| HCT116    | Vehicle (DMSO)     | 720 ± 30                          | 0%                     |
|           | 25                 | 610 ± 22                          | 15.3%                  |
|           | 100                | 450 ± 19                          | 37.5%                  |



| | 500 | 290 ± 16 | 59.7% |

## **Experimental Protocols**

The following protocols provide a detailed methodology for assessing the efficacy of TOS-358 in 3D tumor spheroid models.

Phase 1: Spheroid Formation 1. Cell Culture PIK3CA-mutant cell lines) 2. Cell Seeding **Ultra-low attachment plates)** Phase 2: Drug Treatment 3. Spheroid Formation 4. Prepare TOS-358 Dilutions (Incubate 48-72h) 5. Treat Spheroids (Varying concentrations) 6. Incubate (72h or as required) Phase 3: Data Analysis 7b. Viability Assay 7a. Imaging & Size Analysis (e.g., CellTiter-Glo® 3D) (Brightfield microscopy) 8. Data Quantification (IC50, Growth Inhibition)

© 2025 BenchChem. All rights reserved.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Totus Medicines Announces Poster Presentation for TOS-358, the First Highly Selective Covalent Molecule Targeting PI3Kα, at the 34th EORTC-NCI-AACR Symposium in Barcelona - BioSpace [biospace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TOS-358 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With HR+ Breast Cancer and Other Select Solid Tumors [clin.larvol.com]
- To cite this document: BenchChem. [Application of TOS-358 in 3D Tumor Spheroid Models: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#application-of-tos-358-in-3d-cell-culture-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com